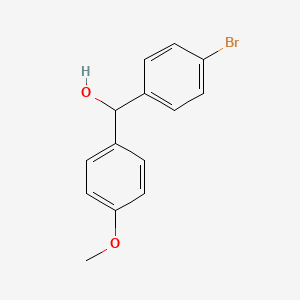![molecular formula C13H17BrN2O3 B1520827 tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate CAS No. 1387533-90-5](/img/structure/B1520827.png)
tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate
Descripción general
Descripción
“tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate” is a chemical compound with the CAS Number: 1387533-90-5 . It has a molecular weight of 329.19 . The IUPAC name for this compound is tert-butyl (2-(((3-bromophenyl)amino)-2-oxoethyl)carbamate . It is stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-112 degrees Celsius . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The study of carbamates like "tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate" involves exploring their synthesis and subsequent transformations. For instance, the synthesis of tert-butyl carbamates through methods such as the Curtius rearrangement showcases their utility as intermediates in organic synthesis. These processes often leverage the reactivity of carbamates for further functional group transformations or as protective groups in the synthesis of more complex molecules (Lebel & Leogane, 2005).
Role in Organic Synthesis
Carbamates, including those structurally similar to "this compound," play a pivotal role in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Their utility extends to facilitating the introduction of nitrogen-containing groups and acting as precursors to amines and other nitrogen-rich structures. The strategic use of carbamates enables the efficient construction of complex molecules with potential biological activities (Guinchard, Vallée, & Denis, 2005).
Environmental and Bioactive Compound Synthesis
Some studies explore the environmental aspects of carbamate degradation, as well as their roles in synthesizing bioactive compounds. The transformation of methyl tert-butyl ether (MTBE) into various degradation products through oxidative processes is an example of environmental research involving carbamates. Additionally, carbamates serve as key intermediates in the synthesis of compounds with antiarrhythmic and hypotensive properties, highlighting their significance in medicinal chemistry (Acero et al., 2001); (Chalina, Chakarova, & Staneva, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-bromoanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUXONDDHXTEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



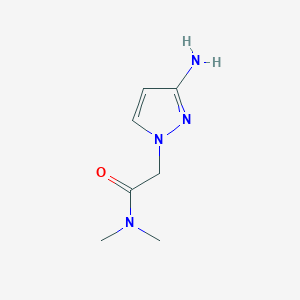
![9-Azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene hydrochloride](/img/structure/B1520746.png)

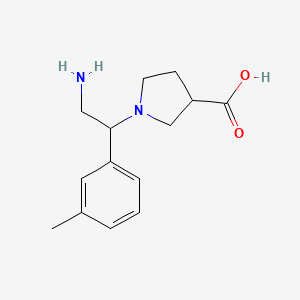
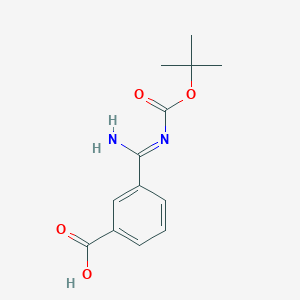


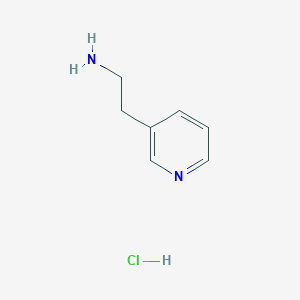
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)


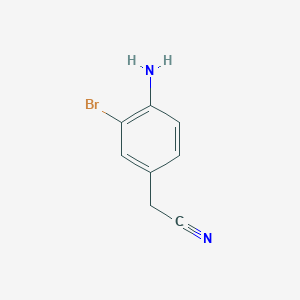
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
